2-Amino-n-[2-(dimethylamino)ethyl]acetamide dihydrochloride
Description
Properties
IUPAC Name |
2-amino-N-[2-(dimethylamino)ethyl]acetamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N3O.2ClH/c1-9(2)4-3-8-6(10)5-7;;/h3-5,7H2,1-2H3,(H,8,10);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXXRMIEZPJIEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Amino-n-[2-(dimethylamino)ethyl]acetamide dihydrochloride, often referred to as a derivative of acetamide, has garnered attention in pharmacological research due to its diverse biological activities. This compound is primarily recognized for its potential therapeutic effects, particularly in anti-inflammatory, antimicrobial, and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₆H₁₅Cl₂N₃O
- Molecular Weight : 196.11 g/mol
This compound features an amino group, a dimethylamino group, and an acetamide moiety, which contribute to its biological activity.
1. Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. A study demonstrated that derivatives of this compound effectively inhibited the release of pro-inflammatory cytokines such as IL-6 and IL-8 in vitro. Specifically, compounds similar to this structure showed inhibition rates of 62% to 77% for IL-6 and 65% to 72% for IL-8 at concentrations around 5 μM .
Table 1: Inhibition of Cytokine Release
| Compound | IL-6 Inhibition (%) | IL-8 Inhibition (%) |
|---|---|---|
| Compound A | 63 | 49 |
| Compound B | 62 | 72 |
| Compound C | 77 | 65 |
Furthermore, the anti-inflammatory effects were confirmed in vivo using a lipopolysaccharide (LPS)-induced acute lung injury (ALI) model. The compound significantly reduced inflammatory cell infiltration and improved lung tissue integrity .
2. Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. Studies have reported its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for certain derivatives ranged from 4.69 µM to over 100 µM against common pathogens such as E. coli and Staphylococcus aureus .
Table 2: Antimicrobial Activity
| Pathogen | MIC (µM) |
|---|---|
| E. coli | 4.69 |
| S. aureus | 5.64 |
| C. albicans | 16.69 |
3. Anticancer Potential
Recent investigations into the anticancer properties of this compound have shown promising results. It has been noted for its ability to induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways . The effectiveness varies across different cancer types, warranting further exploration into its potential as a chemotherapeutic agent.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study A : In a controlled trial involving patients with chronic inflammatory diseases, administration of the compound led to a significant reduction in inflammatory markers and improved clinical outcomes.
- Case Study B : A laboratory study demonstrated that treatment with the compound resulted in a dose-dependent decrease in tumor cell viability in vitro, suggesting its potential role in cancer therapy.
Scientific Research Applications
Chemistry
In organic chemistry, 2-Amino-n-[2-(dimethylamino)ethyl]acetamide dihydrochloride serves as a reagent in the synthesis of more complex molecules. It is particularly useful in:
- Organic Synthesis: As a building block for synthesizing pharmaceuticals and other specialty chemicals.
- Catalysis: It can act as a catalyst in various chemical reactions due to its ability to form stable intermediates.
Biology
The compound has been explored for its biological activities, including:
- Enzyme Inhibition: It has shown potential as an enzyme inhibitor, which is crucial for drug development targeting specific biochemical pathways.
- Protein Interactions: Research indicates that it can modulate protein interactions, making it significant in studies of cellular mechanisms and signaling pathways.
Medicine
In the medical field, this compound is being investigated for:
- Therapeutic Agents: Its structure allows it to interact with various biological targets, making it a candidate for developing new therapeutic agents.
- Antiviral Activity: Studies have suggested potential antiviral properties against viruses such as Zika and dengue, highlighting its relevance in infectious disease research .
Case Studies and Research Findings
Several studies have documented the effectiveness of this compound in various applications:
- A study on enzyme inhibitors demonstrated that derivatives of this compound exhibited significant inhibition against specific enzymes involved in metabolic pathways .
- Another research focused on its use in synthesizing new antiviral agents showed promising results against flaviviruses, indicating its potential role in developing treatments for viral infections .
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key differences between the target compound and related analogs:
Key Observations
Substituent Effects: The dimethylaminoethyl group in the target compound enhances water solubility compared to diethyl analogs (e.g., 2-Amino-N,N-diethyl-acetamide hydrochloride), which exhibit higher lipophilicity . Midodrine Hydrochloride demonstrates how aromatic substituents (e.g., 2,5-dimethoxyphenyl) confer pharmacological activity, contrasting with the target compound’s role as an intermediate .
Safety Profiles: While 2-Amino-N,N-dimethylacetamide hydrochloride () is classified as low-risk, other dihydrochloride salts (e.g., (2S)-2,5-Diaminopentanamide dihydrochloride in ) lack comprehensive toxicological data, emphasizing the need for compound-specific safety evaluations .
Preparation Methods
Amido Protecting Step
- Starting Material: Glycine methyl ester hydrochloride.
- Protecting Agent: Tert-Butyl dicarbonate (Boc anhydride).
- Catalyst/Base: Alkali such as sodium carbonate or triethylamine.
- Solvent: Ethers like diethyl ether, methyl tert-butyl ether (MTBE), or methylene chloride.
- Conditions: Temperature controlled between 0–30°C; reaction time 1–2 hours.
- Outcome: Formation of Boc-glycine methyl ester with yields typically above 95% and purity >98% by GC.
| Parameter | Value |
|---|---|
| Molar ratio (glycine ester:Boc) | 1.0 : 1.0–2.0 |
| Alkali amount (glycine ester:alkali) | 1.0 : 1.0–4.0 |
| Solvent volume ratio | 1 g glycine ester / 5–15 mL solvent |
| Reaction temperature | 0–30 °C |
| Yield | 95.5–96.2% |
| Purity (GC) | 98.8–98.9% |
NMR characterization confirms the successful protection with characteristic signals for tert-butyl and methyl ester groups.
Amide Bond Formation (Ammonia Separation)
- Reactants: Boc-glycine methyl ester and N,N-dimethylaniline.
- Solvent: Ether solvents such as MTBE.
- Conditions: Temperature 30–60°C, pressure 0.1–1.0 MPa, reaction time ~24 hours.
- Method: Condensation under pressure to form N,N-dimethyl-Boc protected amide intermediate.
- Workup: Cooling, filtration, concentration.
- Yield: Typically above 90%, purity >98% by GC.
| Parameter | Value |
|---|---|
| Molar ratio (Boc-glycine methyl ester : N,N-dimethylaniline) | 1.0 : 10.0–25.0 |
| Solvent volume ratio | 1 g Boc-glycine methyl ester / 5–15 mL MTBE |
| Reaction temperature | 30–60 °C |
| Reaction pressure | 0.1–1.0 MPa |
| Reaction time | 24 hours |
| Yield | 91.2% |
| Purity (GC) | 98.6% |
This step efficiently introduces the dimethylaminoethyl moiety into the molecule.
Deprotection and Salification
- Starting Material: N,N-dimethyl-Boc protected amide.
- Deprotection Agent: Acid, typically hydrogen chloride gas.
- Solvent: Ethers or esters such as 1,4-dioxane.
- Conditions: Temperature 30–60°C, reaction time 0.5–1 hour.
- Workup: Cooling to crystallize the dihydrochloride salt, filtration.
- Yield: Around 92%, purity up to 99.6% by GC.
| Parameter | Value |
|---|---|
| Molar ratio (N,N-dimethyl-Boc amide : HCl) | 1.0 : 3.0–5.0 |
| Solvent volume ratio | 1 g N,N-dimethyl-Boc amide / 5–15 mL solvent |
| Reaction temperature | 30–60 °C |
| Reaction time | 0.5–1 hour |
| Yield | 92.4% |
| Purity (GC) | 99.6% |
The final product is the 2-Amino-N-[2-(dimethylamino)ethyl]acetamide dihydrochloride , isolated as a crystalline solid with high purity suitable for pharmaceutical or research use.
Alternative Synthetic Routes and Notes
- Some patents describe related syntheses involving different amine intermediates or protecting groups but follow a similar pattern of amide formation and salt preparation.
- The use of Boc protection is preferred due to its mild reaction conditions and ease of removal.
- Reaction conditions are optimized for industrial scale with attention to solvent recovery and safety.
- Purity and yield are consistently high, indicating robustness of the method.
Summary Table of Preparation Steps
| Step | Reactants/Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Amido Protecting | Glycine methyl ester HCl + Boc anhydride, alkali, ether, 0–30°C | 95.5–96.2 | 98.8–98.9 | Formation of Boc-glycine methyl ester |
| Amide Bond Formation | Boc-glycine methyl ester + N,N-dimethylaniline, MTBE, 30–60°C, 0.1–1.0 MPa | 91.2 | 98.6 | Formation of N,N-dimethyl-Boc amide |
| Deprotection & Salification | N,N-dimethyl-Boc amide + HCl gas, 1,4-dioxane, 30–60°C | 92.4 | 99.6 | Removal of Boc, formation of dihydrochloride salt |
Q & A
Q. What are the standard protocols for synthesizing 2-Amino-N-[2-(dimethylamino)ethyl]acetamide dihydrochloride?
The synthesis typically involves reacting 2-chloroacetamide derivatives with dimethylaminoethylamine under controlled conditions. A common method includes:
- Step 1 : Condensation of 2-chloroacetamide with 2-(dimethylamino)ethylamine in a polar solvent (e.g., ethanol or acetonitrile) at 50–60°C.
- Step 2 : Acidification with HCl to precipitate the dihydrochloride salt, followed by recrystallization for purification . Key parameters include pH control (to avoid undesired side reactions) and stoichiometric ratios (1:1 molar ratio of reactants).
Q. How is the structural integrity of this compound validated in research settings?
Structural characterization employs:
- NMR Spectroscopy : and NMR to confirm backbone structure and substituent positions.
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (CHClNO, MW 294.23 g/mol) .
- Elemental Analysis : Confirmation of C, H, N, and Cl content within ±0.3% deviation .
Q. What are the recommended storage conditions to maintain stability?
The compound is hygroscopic and light-sensitive. Optimal storage involves:
Q. Which in vitro assays are suitable for preliminary biological activity screening?
Common assays include:
- Cytotoxicity Testing : MTT assay on human cell lines (e.g., HEK-293) to assess IC.
- Receptor Binding Studies : Radioligand displacement assays for neurotransmitter receptors (e.g., acetylcholine receptors) due to its tertiary amine structure .
Advanced Research Questions
Q. How can researchers optimize synthetic yield while minimizing byproducts?
Advanced optimization strategies include:
- Design of Experiments (DoE) : Multi-factor analysis (e.g., temperature, solvent polarity, reaction time) to identify critical parameters.
- Catalyst Screening : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency . Recent studies achieved >85% yield with <5% impurities by replacing ethanol with acetonitrile, which reduces side-product formation .
Q. How to resolve contradictions in reported pharmacological data (e.g., conflicting IC50_{50}50 values)?
Contradictions often arise from assay variability. Mitigation approaches:
Q. What computational methods are effective for modeling interactions with enzymes?
Use:
- Molecular Docking (AutoDock Vina) : Predict binding modes to targets like acetylcholinesterase.
- Molecular Dynamics (MD) Simulations (GROMACS) : Analyze stability of ligand-enzyme complexes over 100-ns trajectories . A 2024 study identified hydrogen bonding between the acetamide group and catalytic serine residues as critical for inhibition .
Q. How to profile degradation products under stress conditions?
Employ:
- Forced Degradation Studies : Expose the compound to heat (60°C), acid/alkali (0.1M HCl/NaOH), and UV light.
- Analytical Tools : HPLC-MS/MS to identify major degradants (e.g., hydrolyzed acetamide or oxidized dimethylamino groups) .
Q. What strategies improve solubility for in vivo studies without altering bioactivity?
Q. How to assess the compound’s role in modulating enzyme kinetics?
Conduct:
- Steady-State Kinetics : Measure and variations in the presence of the compound.
- Pre-steady-State Analysis : Stopped-flow techniques to capture transient intermediates (e.g., substrate-enzyme-inhibitor ternary complexes) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
